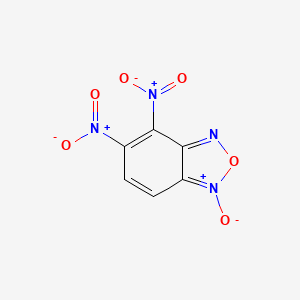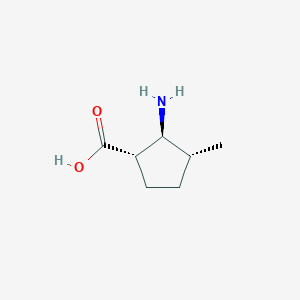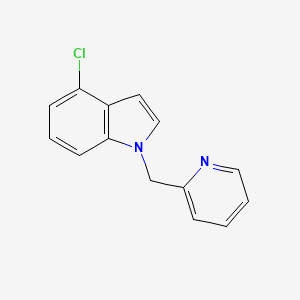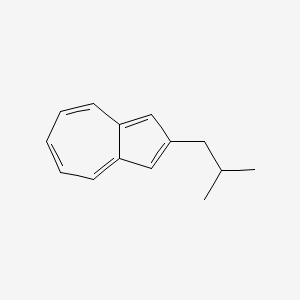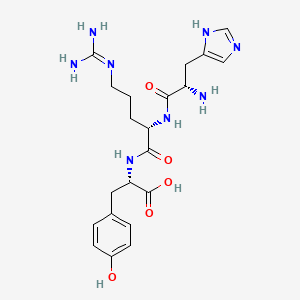![molecular formula C16H34O5 B15160364 3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol CAS No. 654649-41-9](/img/structure/B15160364.png)
3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol is a chemical compound with a complex structure that includes hydroxyl groups and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 8-methylnonanol with epichlorohydrin under basic conditions to form an intermediate epoxide. This intermediate is then reacted with glycerol in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and ether linkage play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Specific pathways may include modulation of signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-Hydroxy-3-[(8-methyloctyl)oxy]propoxy}propane-1,2-diol
- 3-{2-Hydroxy-3-[(8-methyldecyl)oxy]propoxy}propane-1,2-diol
Uniqueness
3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol is unique due to its specific chain length and branching, which can influence its physical and chemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
654649-41-9 |
|---|---|
Molecular Formula |
C16H34O5 |
Molecular Weight |
306.44 g/mol |
IUPAC Name |
3-[2-hydroxy-3-(8-methylnonoxy)propoxy]propane-1,2-diol |
InChI |
InChI=1S/C16H34O5/c1-14(2)8-6-4-3-5-7-9-20-12-16(19)13-21-11-15(18)10-17/h14-19H,3-13H2,1-2H3 |
InChI Key |
QVBVVQCUPAGFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOCC(COCC(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


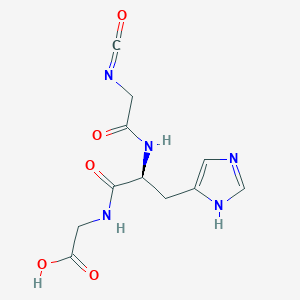
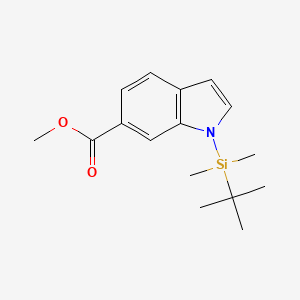
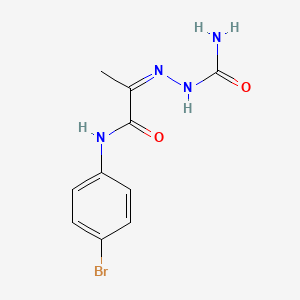
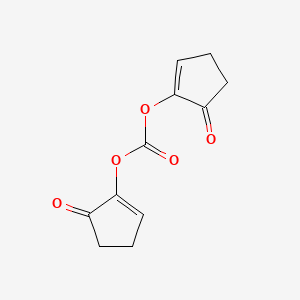
![2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B15160306.png)
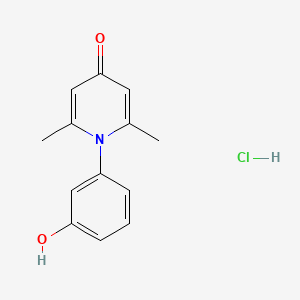

![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
